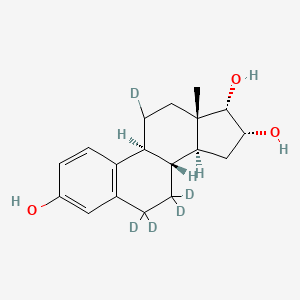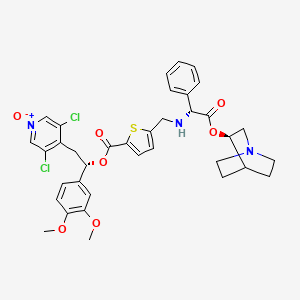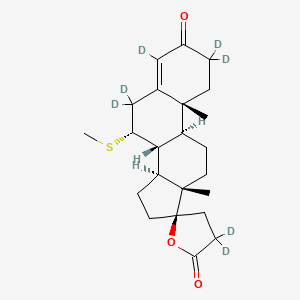
7alpha-Thiomethyl spironolactone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha-Thiomethyl spironolactone-d7 is a labeled metabolite of spironolactone, a steroidal antimineralocorticoid and antiandrogen. It is part of the spirolactone group and is used primarily for research purposes. The compound is characterized by its molecular formula C23H25D7O3S and a molecular weight of 395.61 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thiomethyl spironolactone-d7 involves the incorporation of deuterium atoms into the spironolactone structure. This is typically achieved through a series of chemical reactions that introduce the thiomethyl group at the 7alpha position. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped to handle isotopic labeling. The process involves multiple steps, including the preparation of intermediates and the final product purification. The production scale is usually small, given the compound’s primary use in research .
Analyse Des Réactions Chimiques
Types of Reactions: 7alpha-Thiomethyl spironolactone-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions typically result in the formation of new carbon-sulfur bonds .
Applications De Recherche Scientifique
7alpha-Thiomethyl spironolactone-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for isotopic labeling studies. In biology, it is used to investigate the metabolic pathways and interactions of spironolactone. In medicine, the compound helps in understanding the pharmacokinetics and pharmacodynamics of spironolactone and its metabolites .
Mécanisme D'action
The mechanism of action of 7alpha-Thiomethyl spironolactone-d7 involves its interaction with mineralocorticoid and androgen receptors. As an antimineralocorticoid, it inhibits the action of aldosterone, leading to increased sodium excretion and potassium retention. As an antiandrogen, it competes with androgens for receptor binding, thereby reducing androgenic effects. These actions are mediated through specific molecular targets and pathways, including the renin-angiotensin-aldosterone system .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7alpha-Thiomethyl spironolactone-d7 include 7alpha-thiospironolactone, 6beta-hydroxy-7alpha-thiomethylspironolactone, and canrenone. These compounds share structural similarities and are also metabolites of spironolactone .
Uniqueness: What sets this compound apart is its isotopic labeling with deuterium, which makes it particularly useful for research applications. The deuterium atoms provide a distinct advantage in tracing and studying metabolic pathways, as they can be easily detected using various analytical techniques .
Propriétés
Formule moléculaire |
C23H32O3S |
|---|---|
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
(7R,8R,9S,10R,13S,14S,17R)-2,2,3',3',4,6,6-heptadeuterio-10,13-dimethyl-7-methylsulfanylspiro[7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1/i4D2,7D2,12D,13D2 |
Clé InChI |
FWRDLPQBEOKIRE-JHULEAHOSA-N |
SMILES isomérique |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C2([2H])[2H])SC)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C |
SMILES canonique |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
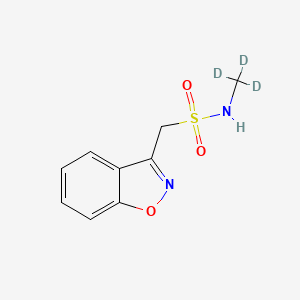
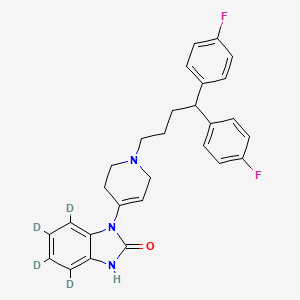
![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)

![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
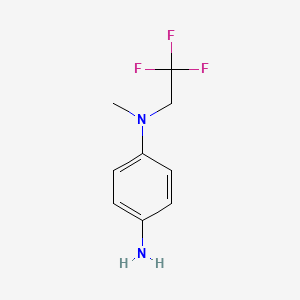
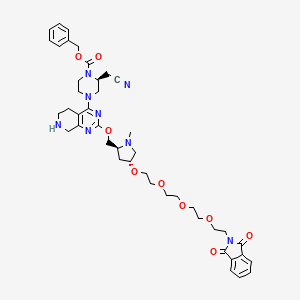
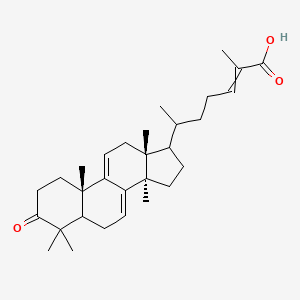
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)

